Ethyl 2-(oxetan-3-ylidene)propanoate
Overview
Description
Ethyl 2-(oxetan-3-ylidene)propanoate is a chemical compound with the molecular formula C8H12O3 . It has a molecular weight of 156.18 g/mol .
Synthesis Analysis
The synthesis of oxetane derivatives like Ethyl 2-(oxetan-3-ylidene)propanoate has been a subject of study in recent years . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Molecular Structure Analysis
The molecular structure of Ethyl 2-(oxetan-3-ylidene)propanoate consists of an oxetane ring attached to a propanoate group . The oxetane ring is a four-membered cyclic ether that contains three carbon atoms and one oxygen atom .Chemical Reactions Analysis
Oxetane derivatives are known for their contrasting behaviors: their influence on physicochemical properties as a stable motif in medicinal chemistry and their propensity to undergo ring-opening reactions as a synthetic intermediate . Increasing the size of the heterocyclic aliphatic amines from a four- to a six-membered ring system did not adversely affect the reaction, and all adducts were obtained in moderate-to-good yields .Scientific Research Applications
Medicinal Chemistry: Synthesis of Heterocyclic Compounds
In medicinal chemistry, Ethyl 2-(oxetan-3-ylidene)propanoate serves as a precursor for synthesizing new heterocyclic amino acid derivatives . These compounds, containing azetidine and oxetane rings, are synthesized through reactions like the DBU-catalysed Horner–Wadsworth–Emmons reaction followed by aza-Michael addition with NH-heterocycles . Such derivatives are valuable for their biological activities and potential pharmaceutical applications.
Materials Science: Advanced Polymer Synthesis
The oxetane ring, a feature of Ethyl 2-(oxetan-3-ylidene)propanoate, is integral in the development of advanced polymers . These polymers have applications in creating materials with unique properties such as high resilience and thermal stability, which are essential in aerospace, automotive, and electronics industries.
Environmental Science: Green Chemistry
In environmental science, Ethyl 2-(oxetan-3-ylidene)propanoate can be utilized in green chemistry applications . Its incorporation into synthetic pathways helps in developing environmentally benign processes, which is crucial for sustainable chemistry practices.
Energy Storage: Electrolyte Synthesis
The compound’s structural features make it suitable for synthesizing electrolytes in energy storage systems . These electrolytes can be used in batteries and supercapacitors, which are critical for the advancement of energy storage technologies.
Agriculture: Pesticide Development
Ethyl 2-(oxetan-3-ylidene)propanoate may be used in the synthesis of pesticides . The oxetane ring can be functionalized to create compounds that are effective against a variety of agricultural pests, contributing to increased crop protection and yield.
Chemical Synthesis: Ring-Opening Reactions
This compound is also significant in chemical synthesis, particularly in ring-opening reactions . It can be used to generate functionalized oxetane derivatives, which are valuable intermediates in the synthesis of more complex molecules.
Nanotechnology: Nanomaterials Fabrication
In nanotechnology, Ethyl 2-(oxetan-3-ylidene)propanoate could be explored for the fabrication of nanomaterials . Its reactive oxetane ring can be a building block for creating nanostructures with potential applications in drug delivery, imaging, and sensors.
Analytical Chemistry: Chromatographic Analysis
Lastly, in analytical chemistry, derivatives of Ethyl 2-(oxetan-3-ylidene)propanoate can be used as standards or reagents in chromatographic analysis . They help in the identification and quantification of complex mixtures, which is essential for quality control in various industries.
Mechanism of Action
Mode of Action
It is known that oxetane derivatives, like ethyl 2-(oxetan-3-ylidene)propanoate, can undergo various chemical reactions, including ring-opening reactions . These reactions can lead to changes in the compound’s structure and its interaction with its targets.
Biochemical Pathways
Oxetane derivatives are known to be involved in various chemical reactions, which could potentially affect multiple biochemical pathways
properties
IUPAC Name |
ethyl 2-(oxetan-3-ylidene)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-3-11-8(9)6(2)7-4-10-5-7/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHJKTMCWDSHFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1COC1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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